(Z)-2-(2-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO4/c1-11(20)10-22-13-6-7-14-16(9-13)23-17(18(14)21)8-12-4-2-3-5-15(12)19/h2-9H,10H2,1H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYLZBSUPZWLR-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of chromones, characterized by a benzofuran core with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

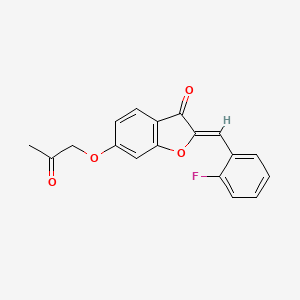

Chemical Structure

The structure of the compound can be represented as follows:

This molecule features a fluorinated benzylidene group and a 2-oxopropoxy group, which may influence its biological activity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of compounds related to the benzofuran class. For instance, research has shown that certain derivatives exhibit significant inhibition against alkaline phosphatase (AP), a key enzyme involved in various physiological processes. The mechanism of action often involves non-competitive inhibition pathways, where the inhibitor binds to the enzyme without competing with the substrate.

Table 1: Summary of Inhibition Studies

Pharmacological Properties

The pharmacological profile of aurones, a related class of compounds, suggests promising bioactivities, including:

- Antitumor Activity : Compounds within this class have shown efficacy in inhibiting cancer cell proliferation.

- Antioxidant Properties : They possess the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its structural features allow for interaction with target proteins through hydrogen bonding and hydrophobic interactions. Molecular dynamics simulations and binding affinity studies are essential for understanding these interactions further.

Case Studies

Several studies have explored the biological effects of similar compounds:

- In Vitro Studies : A study demonstrated that related benzofuran derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents.

- In Vivo Studies : Animal models treated with aurone derivatives showed reduced tumor growth rates and improved survival rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and benzofuran-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations

Anticancer Activity :

- Compounds 5a and 5b demonstrate potent anticancer activity via tubulin binding, with IC50 values <100 nM. The target compound’s 2-fluorobenzylidene group may similarly enhance tubulin interaction, though the 2-oxopropoxy chain’s role requires experimental validation .

- Hydroxy/methoxy substitutions (e.g., 6x, 6v) are less potent in proliferation assays, suggesting that electron-withdrawing groups (e.g., fluorine, chloro) improve target engagement .

Antiviral Activity :

- CID: 1804018 shows Marburg NP inhibition, attributed to its 2-oxopropoxy chain and dimethoxybenzylidene group. The target compound’s 2-fluorobenzylidene may offer comparable or superior steric compatibility with viral targets .

Structural Flexibility: The 2-oxopropoxy chain in the target compound introduces a reactive ketone, absent in 5a (cyanoethoxy) and 5b (dichlorobenzyloxy). This may enable covalent binding or improved solubility relative to halogenated analogs .

Table 2: Physicochemical Properties

Research Findings and Mechanistic Insights

- Tubulin Binding: Aurones like 5a bind the colchicine site, disrupting microtubule dynamics.

- Antiviral Potential: The 2-oxopropoxy chain in CID: 1804018 stabilizes interactions with Marburg NP via hydrogen bonding. The target compound’s fluorine atom may further optimize binding through hydrophobic contacts .

- Synthetic Challenges : Low yields in hydroxylated analogs (e.g., 6x, 25.7%) highlight difficulties in polar substituent incorporation. The target compound’s 2-oxopropoxy group may require optimized alkylation conditions .

Q & A

Q. What are the key synthetic routes for (Z)-2-(2-fluorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how is the Z-configuration confirmed?

The compound is typically synthesized via Knoevenagel condensation between a benzofuran-3(2H)-one core and a fluorinated benzaldehyde derivative. For example, the aldehyde (e.g., 2-fluorobenzaldehyde) reacts with the benzofuranone under basic conditions (e.g., sodium methoxide or L-proline-based DES catalysts) to form the benzylidene moiety . The Z-configuration is confirmed using 1H NMR spectroscopy : the coupling constant (J) between the vinylic proton and the adjacent carbonyl group typically ranges from 7.1–7.5 Hz, consistent with a cis (Z) arrangement .

Q. How is the purity and structural integrity of the compound validated during synthesis?

High-Performance Liquid Chromatography (HPLC) and melting point analysis are standard for purity validation. Structural confirmation employs FT-IR (to detect C=O at ~1670–1710 cm⁻¹ and C=C at ~1600–1650 cm⁻¹) and NMR spectroscopy (1H and 13C). For example, the 2-oxopropoxy group is identified via 1H NMR signals at δ 4.6–5.3 ppm (methylene protons) and a carbonyl peak at ~197 ppm in 13C NMR .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the benzofuranone core?

UV-Vis spectroscopy reveals electronic transitions influenced by substituents (e.g., fluorobenzylidene groups shift λmax due to conjugation). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks at m/z 270–300 for fluorinated derivatives), while X-ray crystallography resolves steric effects of substituents like the 2-oxopropoxy chain .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in large-scale synthesis?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require purification via column chromatography (e.g., dichloromethane:methanol gradients) .

- Catalyst selection : L-proline-based deep eutectic solvents (DES) improve atom economy and reduce waste compared to traditional bases like K₂CO₃ .

- Temperature control : Reactions at 25–50°C minimize side products (e.g., E-isomer formation) .

Q. What computational methods are used to predict binding interactions of this compound with biological targets (e.g., PIM1 kinase)?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions between the fluorobenzylidene group and hydrophobic pockets in target proteins. For example, the 2-fluorine atom may form halogen bonds with serine/threonine kinases, as seen in PIM1 inhibitors (IC₅₀ ~3 nM) . MD simulations further validate stability over 100-ns trajectories .

Q. How do structural modifications (e.g., substituent position on the benzylidene group) affect antiproliferative activity?

- 2-Fluoro substitution enhances tubulin polymerization inhibition (e.g., IC₅₀ <1 µM in PC-3 cells) by improving colchicine-site binding .

- Methoxy vs. oxopropoxy groups at position 6 alter solubility; oxopropoxy derivatives show better bioavailability in zebrafish T-ALL models . Comparative SAR studies using MTT assays and flow cytometry (apoptosis/cycle arrest) are recommended .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Dose-response profiling : Test concentrations from 0.1–100 µM to identify selective toxicity thresholds.

- Mechanistic redundancy checks : Combine tubulin polymerization assays with Western blotting (e.g., cyclin B1/D1 levels) to confirm cell-cycle-specific effects .

- Metabolic stability assays : Use liver microsomes to rule out false negatives due to rapid degradation .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during benzofuranone functionalization be addressed?

Protecting group strategies (e.g., benzyloxy groups at position 6) prevent undesired side reactions. For example, selective deprotection using H₂/Pd-C enables oxopropoxy introduction . Microwave-assisted synthesis reduces reaction times and improves regioselectivity in one-pot protocols .

Q. What analytical approaches differentiate between Z/E isomers in complex mixtures?

NOESY NMR identifies spatial proximity between the fluorobenzylidene proton and the benzofuranone core in the Z-isomer. Chiral HPLC with β-cyclodextrin columns resolves enantiomers, while TDDFT-ECD calculations correlate electronic transitions with stereochemistry .

Q. How is the compound’s stability under physiological conditions assessed?

- pH stability tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours; monitor degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and track aurone decomposition products .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.